molecular formula C13H10N2O3 B1443974 3-Benzamidopyridine-4-carboxylic acid CAS No. 1461601-05-7

3-Benzamidopyridine-4-carboxylic acid

Cat. No. B1443974
M. Wt: 242.23 g/mol
InChI Key: NBRGBJYDSHESTK-UHFFFAOYSA-N
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Description

3-Benzamidopyridine-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 242.23 . The IUPAC name for this compound is 3-(benzoylamino)isonicotinic acid .


Molecular Structure Analysis

The InChI code for 3-Benzamidopyridine-4-carboxylic acid is 1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Benzamidopyridine-4-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Synthetic Chemistry and Functionalization Reactions

One area of application involves the synthesis and functionalization of pyridine derivatives. Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-carboxylic acid and acid chloride with diaminopyridine, exploring the synthesis of novel compounds and their structural determination through spectroscopic methods. This research indicates the potential of pyridine derivatives for creating diverse chemical structures through targeted functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Growth and Design

In the field of crystallography, Bhogala and Nangia (2003) presented the synthesis of cocrystals involving cyclohexanetricarboxylic acid with pyridine homologues, demonstrating the formation of complex hydrogen bond networks. This study showcases the utility of pyridine derivatives in designing molecular complexes with specific structural properties, offering insights into the development of materials with tailored characteristics (Bhogala & Nangia, 2003).

Luminescence and Magnetic Properties

Research on metal-organic frameworks (MOFs) incorporating pyridine and carboxylic acid derivatives reveals their potential for applications in luminescence and magnetic properties. Majumder et al. (2006) synthesized coordination complexes using benzenetetracarboxylic acid and N-donor coligands, including pyridine derivatives, exploring their structural, luminescent, and magnetic characteristics. These findings highlight the versatility of pyridine-carboxylic acid derivatives in constructing MOFs with desirable functional properties (Majumder et al., 2006).

Antibacterial Activity

On the medicinal chemistry front, the synthesis and antibacterial activity of benzamide derivatives, including those related to pyridine and carboxylic acid functionalities, have been investigated. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and evaluated their in vitro antibacterial activity, indicating the potential of these compounds for developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-benzamidopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGBJYDSHESTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzamidopyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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